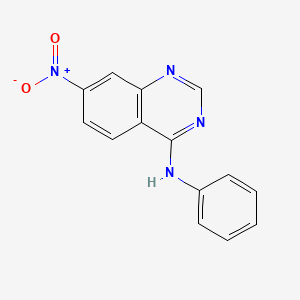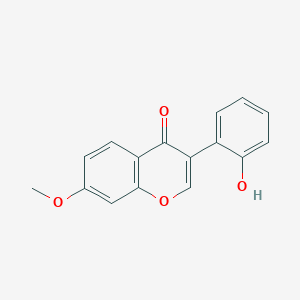
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-(3,4-Dihidroquinolin-1(2H)-il)nicotinato de metilo es un compuesto químico que pertenece a la clase de los derivados de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones en química medicinal. Este compuesto, en particular, ha despertado interés debido a sus características estructurales únicas y sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-(3,4-Dihidroquinolin-1(2H)-il)nicotinato de metilo generalmente implica la reacción del éster metílico del ácido 6-bromonicotínico con 3,4-dihidroquinolina bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base como el carbonato de potasio y un solvente como la dimetilformamida. La mezcla de reacción se calienta a una temperatura específica para facilitar la formación del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 6-(3,4-Dihidroquinolin-1(2H)-il)nicotinato de metilo puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-(3,4-Dihidroquinolin-1(2H)-il)nicotinato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de la quinolina con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan con otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que la reducción puede producir derivados de tetrahidroquinolina.
Aplicaciones Científicas De Investigación
El 6-(3,4-Dihidroquinolin-1(2H)-il)nicotinato de metilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de derivados de quinolina más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 6-(3,4-Dihidroquinolin-1(2H)-il)nicotinato de metilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en los procesos de la enfermedad, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- 6-(3,4-Dihidroisoquinolin-1(2H)-il)nicotinato de metilo
- 6-(3,4-Dihidroquinolin-2(1H)-il)nicotinato de metilo
- 6-(3,4-Dihidroquinolin-3(1H)-il)nicotinato de metilo
Singularidad
El 6-(3,4-Dihidroquinolin-1(2H)-il)nicotinato de metilo es único debido a sus características estructurales específicas, que confieren actividades biológicas distintas. Su capacidad de experimentar diversas reacciones químicas y sus posibles aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica.
Propiedades
Fórmula molecular |
C16H16N2O2 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
methyl 6-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-20-16(19)13-8-9-15(17-11-13)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Clave InChI |
IVGZTROPOONKLG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)N2CCCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)








![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)



![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)
